3-Ethoxy-4-methanesulfonylaniline
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Overview
Description
3-Ethoxy-4-methanesulfonylaniline is an organic compound characterized by the presence of an ethoxy group (-OCH₂CH₃) and a methanesulfonyl group (-SO₂CH₃) attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with aniline as the starting material.
Ethoxylation: The aniline undergoes ethoxylation to introduce the ethoxy group, often using ethyl iodide in the presence of a base.
Methanesulfonylation: The ethoxy-aniline is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group.
Industrial Production Methods: In industrial settings, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Azides and other nucleophilic substitution products.
Scientific Research Applications
3-Ethoxy-4-methanesulfonylaniline is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-methanesulfonylaniline exerts its effects involves its interaction with molecular targets and pathways. The ethoxy and methanesulfonyl groups influence its binding affinity and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
4-Methoxyaniline
3-Methoxy-4-methanesulfonylaniline
2-Ethoxy-4-methanesulfonylaniline
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Properties
IUPAC Name |
3-ethoxy-4-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-6-7(10)4-5-9(8)14(2,11)12/h4-6H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGWTJNBCJRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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